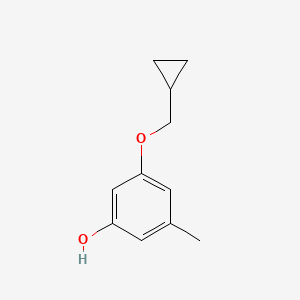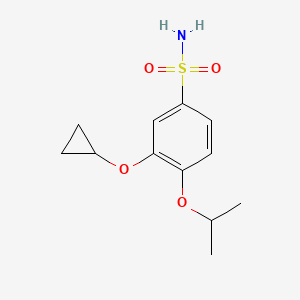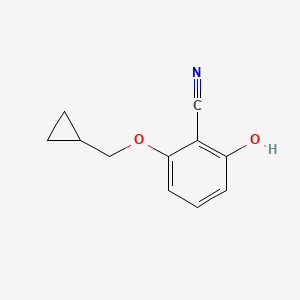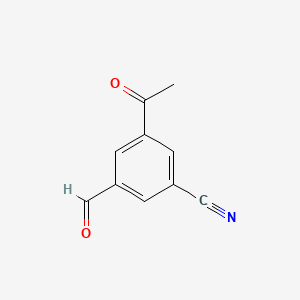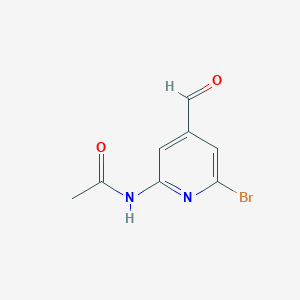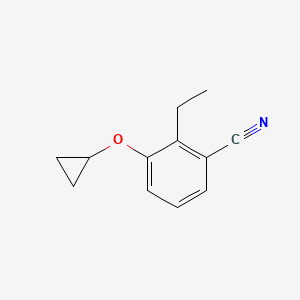![molecular formula C7H11NO4 B14848048 2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid is a compound that belongs to the class of azetidine carboxylic acids Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and utility in synthetic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aza-Michael addition reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The azetidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups would yield carboxylates, while reduction of the azetidine ring could produce various azetidine derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural similarity to natural amino acids makes it a useful tool in studying protein synthesis and function.
Medicine: Its potential biological activity suggests applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid is not fully understood. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids. The azetidine ring may mimic the structure of natural amino acids, allowing the compound to be incorporated into peptides and proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity.
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of peptides.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, with applications in peptide synthesis.
Uniqueness
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylic acid groups and azetidine ring make it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H11NO4 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
2-[2-(carboxymethyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)1-4-3-8-5(4)2-7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) |
Clave InChI |
GZERYUBMFIMTJT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(N1)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


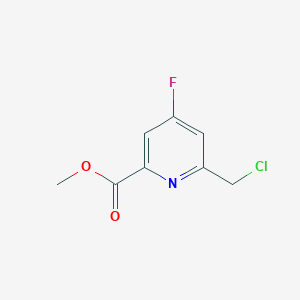
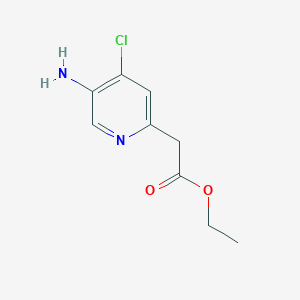
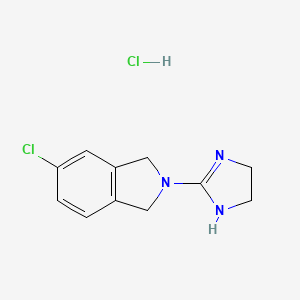
![[3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14847989.png)

